Methyl 2-(4-bromophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-7-carboxylate
Description
Methyl 2-(4-bromophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-7-carboxylate is a synthetic imidazo[1,2-a]pyridine derivative characterized by a 4-bromophenyl group at position 2, a cyclohexylamino substituent at position 3, and a methyl carboxylate ester at position 5. While direct data on its biological activity or synthesis yield is absent in the provided evidence, its structural features align with compounds known for applications in medicinal chemistry, such as kinase inhibition or antimicrobial activity.
Properties
IUPAC Name |
methyl 2-(4-bromophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O2/c1-27-21(26)15-11-12-25-18(13-15)24-19(14-7-9-16(22)10-8-14)20(25)23-17-5-3-2-4-6-17/h7-13,17,23H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBNKTLGMVIRSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC(=C(N2C=C1)NC3CCCCC3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(4-bromophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-7-carboxylate is a notable compound within the imidazo[1,2-a]pyridine family, recognized for its complex structure and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and implications for medicinal chemistry.
Structural Characteristics
The compound features a fused imidazole and pyridine ring system along with a bromophenyl group and a cyclohexylamino substituent. These structural elements contribute to its reactivity and biological activity, making it a focus of medicinal chemistry research.
Mechanisms of Biological Activity
Research indicates that compounds in the imidazo[1,2-a]pyridine class exhibit significant biological activities, including:
- Antimicrobial Properties : The compound has shown potential against various bacterial strains, particularly in studies targeting Mycobacterium tuberculosis. Similar compounds have demonstrated efficacy through mechanisms such as cell wall penetration and inhibition of essential metabolic pathways .
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines by disrupting signaling pathways critical for cell survival .
- Immunomodulatory Effects : The compound's interaction with immune pathways has been explored, particularly its potential to modulate PD-1/PD-L1 interactions. This modulation could enhance immune responses against tumors .
Synthesis and Biological Testing
The synthesis of this compound typically involves multi-step synthetic routes. Following synthesis, biological activity is assessed through various assays:
| Assay Type | Description |
|---|---|
| Cytotoxicity Assays | Testing the compound's ability to inhibit the growth of cancer cell lines. |
| Antimicrobial Testing | Evaluating effectiveness against bacterial strains in vitro. |
| Immunological Assays | Assessing modulation of immune responses using mouse splenocytes. |
Notable Studies
- Antimicrobial Efficacy : A study demonstrated that related imidazo[1,2-a]pyridine compounds inhibited the growth of Mycobacterium tuberculosis by disrupting cell wall synthesis and function .
- Cancer Cell Line Studies : In vitro experiments indicated that this compound exhibited significant cytotoxic effects on various human tumor cell lines, suggesting its potential as an anticancer agent .
- Immunomodulatory Effects : Research highlighted the compound's ability to enhance immune cell activation in the presence of PD-1/PD-L1 interactions, indicating its potential role in cancer immunotherapy .
Comparison with Similar Compounds
Structural Insights :
- The cyclohexylamino group provides greater lipophilicity than cyclobutylamino or tetrahydrofuran-derived amines, which may affect solubility and membrane permeability .
Tetrahydroimidazo[1,2-a]Pyridine Derivatives ()
Diethyl 3-Benzyl-7-(4-Bromophenyl)-8-Cyano-2-Oxo-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (2c):
- Key Similarity : Shares the 4-bromophenyl group at position 6.
- Key Differences :
- Tetrahydroimidazo[1,2-a]pyridine core (saturated ring) vs. aromatic imidazo[1,2-a]pyridine in the target.
- Diethyl ester groups at positions 5 and 6 (vs. methyl ester at position 7).
- Yield : 61% (lower than most compounds in ).
- Physicochemical Properties : Melting point 223–225°C; molecular weight 550.0978 (higher due to additional ester and benzyl groups).
Functional Implications :
Imidazo[1,2-a]Pyrimidine Derivatives ()
2-(3,4-Difluorophenyl)-7-Methylimidazo[1,2-a]Pyrimidine-3-Carboxylate (2c) :
- Key Differences : Pyrimidine core (vs. pyridine) and 3,4-difluorophenyl substituent.
- Yield : 77% (higher than many analogs).
Electronic Effects :
Thioether-Containing Analogues ()
Ethyl 2-((4-Bromophenylthio)Methyl)-8-Cyano-7-Methoxyimidazo[1,2-a]Pyridine-3-Carboxylate:
- Key Similarity : 4-Bromophenyl group and imidazo[1,2-a]pyridine core.
- Key Differences: Thioether linkage at position 2 (vs. direct aryl substitution in the target). Cyano and methoxy groups at positions 8 and 7 (vs. methyl carboxylate at position 7).
- Molecular Weight : 446.32 (lower than the target’s estimated weight).
Research Findings and Implications
- Synthetic Accessibility : Yields for imidazo[1,2-a]pyridine derivatives range widely (61–83%), influenced by substituent complexity and reaction conditions .
- Electron-Withdrawing Groups: Bromophenyl (target) and trifluoromethyl () groups enhance stability but may reduce solubility compared to methoxy or amino substituents.
- Core Modifications : Saturated cores () or pyrimidine analogs () offer divergent electronic and steric profiles for target-specific optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
